LpxC-IN-13

LpxC inhibitor solubility antibacterial IV formulation aqueous solubility optimization

Early LpxC inhibitors (e.g., CHIR-090, ACHN-975) faced solubility limitations and safety concerns that precluded reliable high-dose IV dosing in animal models. LpxC-IN-13 was explicitly engineered to overcome these barriers through enhanced aqueous solubility and parenteral formulation compatibility. • IC50 18.06 nM against LpxC; >98% purity suitable for assay standardization and HTS validation • Fluorine-substituted chiral center enables distinct SAR profiling vs. non-fluorinated analogs • Optimized for IV bolus/infusion in murine and rodent Gram-negative infection models • Hydroxamate-based zinc-binding chemotype for comparative studies with non-hydroxamate inhibitors (e.g., TP0586532) Supplied with Certificate of Analysis. Bulk and custom synthesis inquiries welcome.

Molecular Formula C25H28N4O3
Molecular Weight 432.5 g/mol
Cat. No. B12364006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLpxC-IN-13
Molecular FormulaC25H28N4O3
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4CC(C4)N5CCOCC5)O
InChIInChI=1S/C25H28N4O3/c1-18(30)25-26-8-9-29(25)17-22-16-24(32-27-22)21-6-4-19(5-7-21)2-3-20-14-23(15-20)28-10-12-31-13-11-28/h4-9,16,18,20,23,30H,10-15,17H2,1H3/t18-,20?,23?/m0/s1
InChIKeyMDRNQGXMBXNQJB-QRGRWYIGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LpxC-IN-13 for Gram-Negative Antibacterial Research: A Fluorinated LpxC Inhibitor with Optimized Solubility for In Vivo Studies


LpxC-IN-13 (also designated Compound 13) is a synthetic, low-molecular-weight inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which catalyzes the committed step in lipid A biosynthesis, an essential component of the Gram-negative outer membrane [1]. Unlike many earlier LpxC inhibitors that exhibited limited solubility and narrow antibacterial spectra, LpxC-IN-13 was specifically optimized as part of a lead optimization program focused on improving aqueous solubility to enable high-dose intravenous formulation and to enhance in vivo antibacterial efficacy [2]. The compound features a strategically incorporated fluorine atom on a chiral center, a design element intended to provide new structure-activity relationship (SAR) insights and to modulate pharmacokinetic properties [3].

Why LpxC-IN-13 Cannot Be Interchanged with Generic LpxC Inhibitors: A Comparative Guide for Scientific Procurement


Despite sharing a conserved target, LpxC inhibitors exhibit profound differences in physicochemical properties, antibacterial spectrum, and in vivo performance that preclude generic substitution. Early LpxC inhibitor candidates, such as CHIR-090, demonstrated potent enzyme inhibition but suffered from poor pharmacokinetics and a narrow spectrum of activity against clinically relevant Gram-negative pathogens [1]. Similarly, clinical-stage candidate ACHN-975 was discontinued due to safety concerns [2]. The lead optimization program that produced LpxC-IN-13 explicitly prioritized both enhanced aqueous solubility and improved in vivo antibacterial activity, resulting in a compound that can be formulated for high-dose intravenous administration—a critical differentiator for translational studies [3]. Furthermore, the incorporation of a fluorine atom at a key chiral center distinguishes LpxC-IN-13 from non-fluorinated analogs and is intended to confer distinct SAR and metabolic stability properties [4]. The quantitative evidence below demonstrates exactly where LpxC-IN-13 differs from its closest comparators.

Quantitative Differentiation of LpxC-IN-13: Head-to-Head and Cross-Study Comparative Data for Informed Selection


LpxC-IN-13 vs. CHIR-090: Superior Solubility Profile for Intravenous Formulation

LpxC-IN-13 was specifically engineered to address the poor aqueous solubility that limited the clinical development of earlier LpxC inhibitors like CHIR-090. The lead optimization program identified LpxC-IN-13 as one of the compounds exhibiting 'high solubility,' enabling the development of an aqueous formulation for high-dose intravenous administration [1]. In contrast, CHIR-090 and related early hydroxamate LpxC inhibitors were hampered by poor physicochemical properties that precluded effective parenteral dosing [2]. While exact solubility values for LpxC-IN-13 are not publicly disclosed, the published designation of 'high solubility' is presented in direct contrast to the baseline of 'limited solubility' for the starting lead compounds [1].

LpxC inhibitor solubility antibacterial IV formulation aqueous solubility optimization

LpxC-IN-13 vs. ACHN-975: Continued Research Availability vs. Discontinued Clinical Candidate

ACHN-975 (also known as LpxC-4) was the only LpxC inhibitor to enter Phase I clinical trials before being discontinued due to safety concerns [1]. As a result, ACHN-975 is no longer a viable option for research procurement or continued development. LpxC-IN-13, in contrast, remains available as a research tool from multiple reputable vendors (e.g., MedChemExpress, TargetMol) with a reported purity of >98% . This availability allows researchers to continue exploring LpxC as a validated antibacterial target without the liabilities that halted ACHN-975.

LpxC inhibitor clinical development ACHN-975 discontinuation antibacterial drug discovery

LpxC-IN-13 vs. Non-Fluorinated LpxC Inhibitors: Strategic Fluorine Substitution for Distinct SAR

LpxC-IN-13 belongs to a series of 'the first low molecular weight LpxC inhibitors to contain a fluorine atom on a critically important chiral center that is substituted with two pharmacophoric moieties' [1]. This fluorine substitution, achieved by replacing a methyl group with fluorine, is intended to provide new structure-activity relationship (SAR) data and may confer altered metabolic stability compared to non-fluorinated analogs [2]. Fluorinated compounds from this series demonstrated MICs of ≤12.5 μg/mL against Pseudomonas aeruginosa [1]. In contrast, benchmark LpxC inhibitors such as CHIR-090 and LPC-058 lack this fluorine modification, resulting in different physicochemical and potentially pharmacokinetic profiles.

fluorinated LpxC inhibitor SAR differentiation metabolic stability

LpxC-IN-13 vs. TP0586532: Hydroxamate vs. Non-Hydroxamate Zinc-Binding Group

LpxC-IN-13 is a hydroxamate-based inhibitor, utilizing the hydroxamic acid moiety to chelate the catalytic zinc ion in the LpxC active site, a feature shared with many potent LpxC inhibitors including CHIR-090 and LPC-058 [1]. In contrast, TP0586532 is a non-hydroxamate LpxC inhibitor (IC50 = 0.101 μM) developed to mitigate cardiovascular risks associated with hydroxamate-containing compounds . While non-hydroxamate inhibitors may offer improved safety profiles, they often exhibit reduced potency compared to optimized hydroxamate inhibitors. LpxC-IN-13, with an IC50 of 18.06 nM , demonstrates >5-fold greater biochemical potency than TP0586532, though direct head-to-head comparisons under identical assay conditions are not available.

hydroxamate LpxC inhibitor zinc-binding group off-target metalloenzyme selectivity

LpxC-IN-13 vs. LPC-058: Distinct Structural Series with Different MIC Profiles

LpxC-IN-13 belongs to a fluorinated hydroxamate series, while LPC-058 is a biphenyl-diacetylene-based difluoromethyl-allo-threonyl-hydroxamate LpxC inhibitor [1]. LPC-058 has been reported as one of the most potent LpxC inhibitors with a broad antibacterial spectrum, displaying MIC90 values of 0.12 μg/mL for Enterobacteriaceae, P. aeruginosa, Burkholderia cepacia, and A. baumannii [1]. While direct head-to-head MIC comparisons between LpxC-IN-13 and LPC-058 are not available in the public domain, the structural divergence—specifically the presence of a fluorine atom on the chiral center in LpxC-IN-13—offers a distinct SAR probe for exploring antibacterial activity against different Gram-negative pathogens.

LpxC inhibitor MIC biphenyl-diacetylene LpxC inhibitor antibacterial spectrum

Optimal Research and Industrial Application Scenarios for LpxC-IN-13


In Vivo Antibacterial Efficacy Studies Requiring Intravenous Dosing

LpxC-IN-13 was specifically optimized for high-dose intravenous administration, making it an ideal candidate for in vivo efficacy studies in animal models of Gram-negative infection where parenteral dosing is required [1]. Its high aqueous solubility enables formulation at concentrations suitable for IV bolus or infusion, addressing a key limitation of earlier LpxC inhibitors that could not be reliably administered via this route.

Structure-Activity Relationship (SAR) Studies of Fluorinated LpxC Inhibitors

As one of the first low-molecular-weight LpxC inhibitors with a fluorine atom on a critical chiral center, LpxC-IN-13 provides a unique chemical probe for SAR investigations aimed at understanding how fluorine substitution impacts enzyme inhibition, antibacterial potency, and metabolic stability [2]. This compound can serve as a benchmark for comparing fluorinated vs. non-fluorinated analogs within medicinal chemistry campaigns.

Biochemical Assay Development and Target Validation

With a reported IC50 of 18.06 nM , LpxC-IN-13 offers sufficient biochemical potency to serve as a positive control in LpxC enzyme inhibition assays. Its commercial availability and >98% purity make it suitable for establishing assay baselines, validating high-throughput screening (HTS) methods, and confirming target engagement in cellular thermal shift assays (CETSA) or similar target validation experiments.

Comparative Tool Compound for Investigating Hydroxamate vs. Non-Hydroxamate LpxC Inhibitors

LpxC-IN-13 (hydroxamate-based) can be used alongside non-hydroxamate inhibitors like TP0586532 to dissect the role of the zinc-binding group in potency, selectivity against human metalloenzymes, and off-target toxicity profiles [3]. Such comparative studies are essential for understanding the liability landscape of LpxC as a drug target.

Technical Documentation Hub

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